2-(2-bromophenoxy)-N-carbamoylacetamide

Description

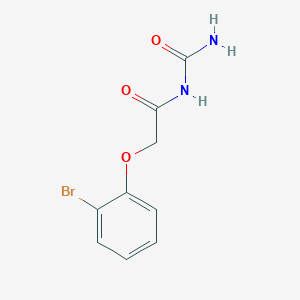

2-(2-Bromophenoxy)-N-carbamoylacetamide is a brominated acetamide derivative characterized by a phenoxy group substituted with bromine at the ortho position and a carbamoyl functional group on the acetamide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C9H9BrN2O3 |

|---|---|

Molecular Weight |

273.08 g/mol |

IUPAC Name |

2-(2-bromophenoxy)-N-carbamoylacetamide |

InChI |

InChI=1S/C9H9BrN2O3/c10-6-3-1-2-4-7(6)15-5-8(13)12-9(11)14/h1-4H,5H2,(H3,11,12,13,14) |

InChI Key |

FLJZOKRTJWBCAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NC(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-carbamoylacetamide typically involves the reaction of 2-bromophenol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at a controlled temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-carbamoylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The carbamoyl group can be reduced to form amines or other reduced products

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of quinones or other oxidized phenoxy derivatives.

Reduction: Formation of amines or other reduced carbamoyl derivatives

Scientific Research Applications

2-(2-bromophenoxy)-N-carbamoylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-carbamoylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The carbamoylacetamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Carbamoyl vs.

- Anticoagulant Activity : The benzyl and nitro substituents in N-Benzyl-2-(2-bromophenyl)acetamide are critical for its anticoagulant properties, which are absent in the carbamoyl variant .

- Structural Mimicry: The methoxyphenyl group in 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide mimics benzylpenicillin, suggesting antimicrobial mechanisms distinct from bromophenoxy derivatives .

Physicochemical Properties

Biological Activity

2-(2-bromophenoxy)-N-carbamoylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, applications, and effects can provide insights into its role as a pharmacological agent.

Chemical Structure and Properties

The chemical structure of this compound includes a bromophenyl group, which may enhance its binding affinity to biological targets. The presence of the carbamoylacetamide moiety is significant for its biological activity, potentially influencing pharmacokinetic properties.

The mechanism of action for this compound involves interactions with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromophenyl group is hypothesized to enhance binding affinity, while the piperazine ring could modulate pharmacokinetic characteristics. The exact pathways are still under investigation but may involve receptor binding and enzyme inhibition.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antipsychotic Effects : Preliminary studies suggest potential antipsychotic properties, possibly through modulation of dopaminergic pathways.

- Antidepressant Activity : There is emerging evidence supporting its role in alleviating depressive symptoms in animal models.

- Anxiolytic Effects : The compound may also exhibit anxiolytic properties, warranting further exploration in anxiety-related disorders.

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | Activity Assessed | Findings | Reference |

|---|---|---|---|

| In vitro receptor binding | Dopamine receptors | High affinity binding observed | |

| Animal model (depression) | Behavioral assays | Significant reduction in depressive-like behavior | |

| Enzyme inhibition studies | Various enzymes | Moderate inhibition noted; potential therapeutic use |

Case Studies

Several case studies have explored the efficacy and safety profile of compounds similar to this compound:

- Antidepressant Efficacy : A study involving chronic administration in rodent models demonstrated a significant reduction in immobility time in forced swim tests, indicating antidepressant-like effects.

- Receptor Interaction Studies : Research focused on the compound's ability to bind to serotonin and dopamine receptors showed promising results, suggesting a dual-action mechanism that could be beneficial for treating mood disorders.

- Safety Profile Assessment : Toxicological evaluations revealed a favorable safety profile at therapeutic doses, with no significant adverse effects reported during short-term studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.